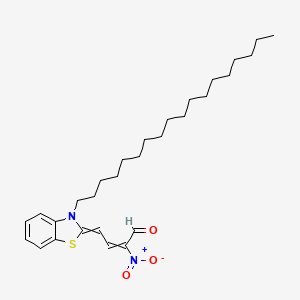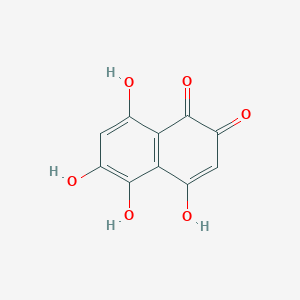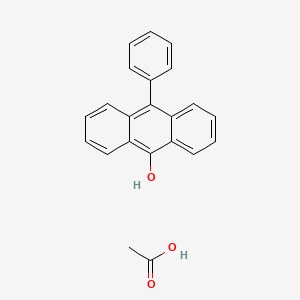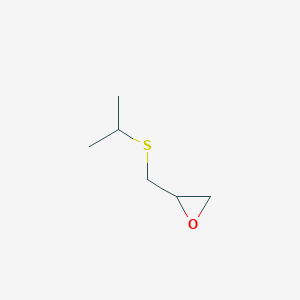
2-(Propan-2-ylsulfanylmethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-ylsulfanylmethyl)oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The presence of the oxirane ring imparts significant reactivity to the compound, making it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-ylsulfanylmethyl)oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of an allylic alcohol with a peracid, such as m-chloroperoxybenzoic acid, under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, resulting in the formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes using air or oxygen. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene. Similar methods can be adapted for the production of more complex oxiranes, including this compound, by using appropriate alkene precursors and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propan-2-ylsulfanylmethyl)oxirane undergoes a variety of chemical reactions, primarily due to the high reactivity of the oxirane ring. These reactions include:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, such as amines, alcohols, and carboxylic acids, leading to the formation of β-hydroxy compounds.
Oxidation: The compound can be oxidized to form various oxygenated products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the oxirane ring can yield diols or other reduced products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, carboxylic acids.
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
β-Hydroxy Compounds: Formed from ring-opening reactions.
Diols: Formed from reduction reactions.
Oxygenated Products: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2-(Propan-2-ylsulfanylmethyl)oxirane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and ability to undergo various chemical transformations.
Wirkmechanismus
The mechanism of action of 2-(Propan-2-ylsulfanylmethyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including nucleophiles such as amines, alcohols, and carboxylic acids, resulting in the formation of β-hydroxy compounds and other derivatives.
Vergleich Mit ähnlichen Verbindungen
2-(Propan-2-ylsulfanylmethyl)oxirane can be compared with other oxiranes and epoxides, such as ethylene oxide, propylene oxide, and epichlorohydrin. While all these compounds share the characteristic oxirane ring, this compound is unique due to the presence of the propan-2-ylsulfanylmethyl group, which imparts distinct reactivity and properties.
Similar Compounds
Ethylene Oxide: The simplest oxirane, used extensively in the production of ethylene glycol and other chemicals.
Propylene Oxide: Used in the production of polyurethanes and other polymers.
Epichlorohydrin: Used in the production of epoxy resins and as a building block for various chemicals.
Eigenschaften
CAS-Nummer |
14360-00-0 |
|---|---|
Molekularformel |
C6H12OS |
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
2-(propan-2-ylsulfanylmethyl)oxirane |
InChI |
InChI=1S/C6H12OS/c1-5(2)8-4-6-3-7-6/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
WEENYLWSSNPDDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



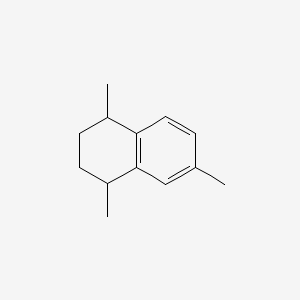
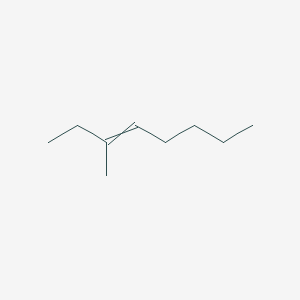
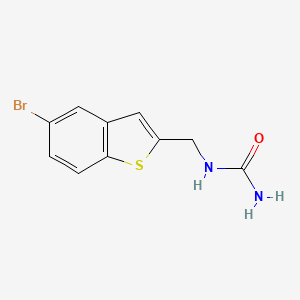
![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)
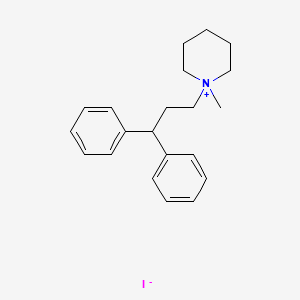
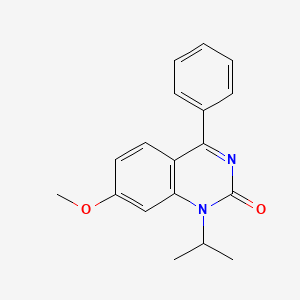
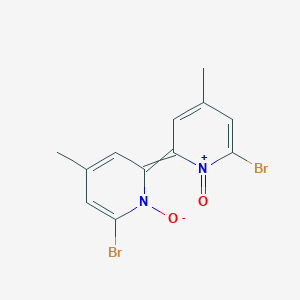
![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
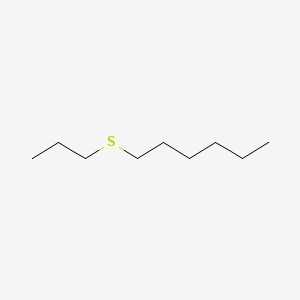
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
